molecular formula C17H15ClN4O B12498167 N-benzyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-benzyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12498167
M. Wt: 326.8 g/mol
InChI Key: QIJSOYOIOHILOF-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of benzylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate then undergoes a cyclization reaction with methyl azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide
  • N-benzyl-1-(4-chlorophenyl)methanimine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

N-benzyl-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted research .

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

N-benzyl-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-12-16(17(23)19-11-13-5-3-2-4-6-13)20-21-22(12)15-9-7-14(18)8-10-15/h2-10H,11H2,1H3,(H,19,23)

InChI Key

QIJSOYOIOHILOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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